molecular formula C13H17NO3 B134563 (4-Benzylmorpholin-2-yl)acetic acid CAS No. 146944-27-6

(4-Benzylmorpholin-2-yl)acetic acid

Cat. No. B134563
M. Wt: 235.28 g/mol
InChI Key: ZYXIOXNUKBMPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Benzylmorpholin-2-yl)acetic acid” is a chemical compound with the molecular weight of 235.28 . It is also known by its IUPAC name, (4-benzyl-2-morpholinyl)acetic acid .


Molecular Structure Analysis

The InChI code for “(4-Benzylmorpholin-2-yl)acetic acid” is 1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Benzylmorpholin-2-yl)acetic acid” has a molecular weight of 235.28 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • (4-Benzylmorpholin-2-yl)acetic acid and similar compounds have been explored for their synthesis and pharmacological properties. Research indicates that derivatives of similar compounds exhibit a range of biological activities including analgesic, neuroleptic, diuretic, and anti-inflammatory effects. These properties make them candidates for further study in drug development (Salionov, 2015).

Potential in Treating Inflammatory Bowel Diseases

  • Studies have synthesized and evaluated compounds similar to (4-Benzylmorpholin-2-yl)acetic acid for their effectiveness in treating inflammatory bowel diseases. The results suggest that some of these compounds may represent new leads for the treatment of conditions like ulcerative colitis (Jilani et al., 2013).

Inhibition of Aldose Reductase Enzyme

  • Research has also shown that derivatives of (4-Benzylmorpholin-2-yl)acetic acid can inhibit the enzyme aldose reductase, which is significant for treating complications associated with diabetes (Anagnostou et al., 2002).

Development of Novel Pharmaceutical Intermediates

  • There is ongoing research into the synthesis of novel compounds related to (4-Benzylmorpholin-2-yl)acetic acid, which are valuable as intermediates in the development of pharmaceutical drugs. These studies focus on optimizing synthesis processes for efficiency and scalability (Kopach et al., 2009).

Applications in Chemical Sensing

  • Some research has been conducted on the use of (4-Benzylmorpholin-2-yl)acetic acid derivatives in chemical sensing, particularly for the detection of specific metal ions. These studies highlight the potential for developing selective chemical sensors (Rui-j, 2013).

Photolytic Transformation Studies

  • The photolytic transformation of compounds similar to (4-Benzylmorpholin-2-yl)acetic acid has been studied to understand their behavior under UV irradiation. This research is important for assessing the environmental impact and degradation pathways of these compounds (Eriksson et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for “(4-Benzylmorpholin-2-yl)acetic acid” can provide detailed information about its safety and hazards . It’s important to handle this chemical compound with appropriate safety measures.

properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXIOXNUKBMPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400128
Record name (4-Benzylmorpholin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylmorpholin-2-yl)acetic acid

CAS RN

146944-27-6
Record name (4-Benzylmorpholin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Benzylmorpholin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Benzylmorpholin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-Benzylmorpholin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Benzylmorpholin-2-yl)acetic acid
Reactant of Route 5
(4-Benzylmorpholin-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-Benzylmorpholin-2-yl)acetic acid

Citations

For This Compound
1
Citations
DJ O'Neill, A Adedoyin, JA Bray… - Journal of medicinal …, 2011 - ACS Publications
Sequential modification of the previously identified 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols led to the identification of a new series of 1-(2-…
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.